molecular formula C6H7NO3 B1381452 2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile CAS No. 1803570-03-7

2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile

Cat. No. B1381452
M. Wt: 141.12 g/mol
InChI Key: WHPZIUAQADAOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile include a molecular weight of 141.12 g/mol. More detailed properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Catalytic Processes and Synthesis

2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile and its derivatives play a significant role in catalytic processes, particularly in the synthesis of various organic compounds. For instance, oxidative methoxycarbonylation reactions involving propyne and allene with carbon monoxide and methanol have been conducted in the presence of copper-palladium catalytic systems. These reactions result in the formation of methyl 2-butynoate and methyl 2-(methoxymethyl)acrylate, showcasing the compound's utility in creating valuable chemical intermediates (Mal’kina et al., 2002).

Organic Synthesis and Ligand Formation

In organic synthesis, the chemical has been utilized to achieve highly regio- and stereoselective reactions. For example, transforming readily available 2-(methoxycarbonyl)-2,3-allenols into methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates demonstrates its efficacy in synthesizing complex molecules with specific configurations (Deng et al., 2009). Additionally, the chemical's derivatives have been applied in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, showcasing its versatility in creating complex organic and organometallic structures (Budzisz et al., 2004).

Safety And Hazards

The safety and hazards associated with 2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile are not specified in the search results. For accurate information, it is recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-cyanoprop-2-enyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-5(3-7)4-10-6(8)9-2/h1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPZIUAQADAOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile
Reactant of Route 4
2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.